molecular formula C14H21NO2 B561835 (+)-N,O-Di-Desmethyl Tramadol CAS No. 144830-19-3

(+)-N,O-Di-Desmethyl Tramadol

カタログ番号 B561835
CAS番号: 144830-19-3
分子量: 235.327
InChIキー: CJXNQQLTDXASSR-GXTWGEPZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tramadol is a strong pain medication used to treat moderate to severe pain that is not being relieved by other types of pain medicines . It is a synthetic opioid and acts in the brain and spine (central nervous system) to reduce the amount of pain you feel . The extended-release form of tramadol is for around-the-clock treatment of pain .


Synthesis Analysis

Tramadol is prepared by reacting an intermediate comprising one or more of: (a) a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1- (3-methoxyphenyl) cyclohexanol; and/or (b) a hydrate of (RR,SS)-2-dimethylaminomethyl-1- (3-methoxyphenyl) cyclohexanol; with HCl in the presence of a catalytic amount of water .


Molecular Structure Analysis

The molecular structure of Tramadol is available as a 2d Mol file .


Chemical Reactions Analysis

Tramadol is metabolized in the liver by O- and N-demethylation (phase I) and conjugation (phase II). O-demethylation of tramadol to the active metabolite O-demethyltramadol (ODT) is catalyzed by cytochrome CYP2D6, and N-demethylation to N-demethyltramadol (NDT) occurs via CYP2B6 and CYP3A4 .


Physical And Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are shown in Table 1.1. Table 1.1 Commonly used metrics for compound quality .

科学的研究の応用

  • Pharmacokinetics and Efficacy in Veterinary Medicine : In dogs, both intravenous and extradural administration of tramadol (including its metabolite O-desmethyl tramadol) provided effective intra- and post-operative analgesia without significant side effects. However, the analgesic efficacy of extradural administration was comparable to intravenous, suggesting the extradural route might not be a practical alternative (Vettorato et al., 2010).

  • Effects on Muscarinic Receptor Functions : O-Desmethyl tramadol has been shown to inhibit the function of type-1 muscarinic (M1) receptors but not type-3 muscarinic (M3) receptors. This property may contribute to its analgesic activity in the central nervous system (Nakamura et al., 2005).

  • Cytochrome P450 Mediated Metabolism in Dogs : The metabolism of tramadol to O-Desmethyl tramadol (M1) and N-Desmethyl Tramadol (M2) in dogs has been found to be mediated by specific cytochrome P450 enzymes. This has implications for understanding the variable clinical efficacy of tramadol in dogs (Perez Jimenez et al., 2016).

  • Diagnostic and Toxicological Analysis : A newly developed enzyme-linked immunosorbent assay (ELISA) kit for the sensitive detection of tramadol and O-desmethyl tramadol in urine and blood has been reported. This represents a useful tool for applications in toxicology (Stewart et al., 2014).

  • Opioid Receptor Affinities : The affinities of tramadol and its metabolites, including O-Desmethyl tramadol, for human opioid receptors have been studied, providing insights into the complex analgesic mechanism of tramadol and its metabolites (Lai et al., 1996).

  • Clinical Pharmacology in Humans : The pharmacokinetics and clinical applications of tramadol and its metabolites, including O-Desmethyl tramadol, have been extensively reviewed, highlighting their importance in pain management (Grond & Sablotzki, 2004).

作用機序

Target of Action

The primary targets of (+)-N,O-Di-Desmethyl Tramadol, a metabolite of Tramadol, are the μ-opioid receptors . These receptors play a crucial role in the perception of pain and are the primary targets of many analgesic drugs .

Mode of Action

(+)-N,O-Di-Desmethyl Tramadol acts as an agonist of the μ-opioid receptor . This means it binds to these receptors and activates them, which leads to an analgesic (pain-relieving) effect . Additionally, (+)-Tramadol, the parent compound of (+)-N,O-Di-Desmethyl Tramadol, inhibits the reuptake of serotonin and norepinephrine, enhancing inhibitory effects on pain transmission in the spinal cord .

Biochemical Pathways

The metabolism of Tramadol to (+)-N,O-Di-Desmethyl Tramadol involves the action of the cytochrome P450 enzymes, specifically CYP2D6 . This enzyme catalyzes the O-demethylation of (+)-Tramadol to form (+)-O-desmethyl Tramadol . The wide variability in the pharmacokinetic properties of Tramadol can partly be ascribed to CYP polymorphism .

Pharmacokinetics

Tramadol is rapidly and almost completely absorbed after oral administration . It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . Tramadol and its metabolites are mainly excreted via the kidneys . The mean elimination half-life is about 6 hours .

Result of Action

The activation of μ-opioid receptors by (+)-N,O-Di-Desmethyl Tramadol results in an analgesic effect, providing relief from moderate to severe pain . This is the primary molecular and cellular effect of the compound’s action.

Action Environment

The action, efficacy, and stability of (+)-N,O-Di-Desmethyl Tramadol can be influenced by various environmental factors. For instance, the presence of other medications, particularly CNS depressants like benzodiazepines and ethanol, can lead to increased risk of Tramadol intoxication . Additionally, genetic factors such as polymorphisms in the CYP2D6 enzyme can affect the metabolism of Tramadol and thus its efficacy .

将来の方向性

With the increasing popularity of tramadol, physicians must be aware of its adverse effects, substantial abuse potential, and drug interactions, to weigh its risk–benefit ratio for pain management. Alternative therapies might be considered in patients with a previous overdose history to reduce risks for adverse outcomes .

特性

IUPAC Name

3-[(1S,2S)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXNQQLTDXASSR-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654161
Record name 3-{(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-N,O-Di-Desmethyl Tramadol

CAS RN

144830-19-3
Record name 3-{(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。